Cas no 474376-12-0 ((4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate)
(4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-((4-ethoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
- 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 3-methylthiophene-2-carboxylate
- starbld0008207
- [2-(4-ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
- STL014090
- Z19758833
- (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate
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- Inchi: 1S/C16H17NO4S/c1-3-20-13-6-4-12(5-7-13)17-14(18)10-21-16(19)15-11(2)8-9-22-15/h4-9H,3,10H2,1-2H3,(H,17,18)
- InChI Key: XWHXXXNQCDMZDA-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C(=O)OCC(NC1C=CC(=CC=1)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 382
- XLogP3: 3.4
- Topological Polar Surface Area: 92.9
(4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6609-3951-2μmol |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-5μmol |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-10μmol |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-20μmol |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-1mg |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-2mg |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-3mg |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-4mg |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-5mg |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6609-3951-10mg |
[(4-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate |
474376-12-0 | 10mg |
$79.0 | 2023-09-07 |
(4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate
Introduction to (4-Ethoxyphenyl)carbamoylmethyl 3-Methylthiophene-2-Carboxylate (CAS No. 474376-12-0)
(4-Ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate (CAS No. 474376-12-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including as a lead compound for drug discovery and as a building block in the synthesis of more complex molecules.
The molecular structure of (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate consists of a thiophene ring, an ethoxyphenyl group, and a carbamoylmethyl moiety. The thiophene ring, a five-membered heterocyclic compound containing sulfur, imparts unique electronic and steric properties to the molecule. The ethoxyphenyl group, with its electron-donating ethoxy substituent, further modulates the electronic environment around the thiophene ring. The carbamoylmethyl group, attached to the thiophene ring, adds functional versatility and reactivity to the molecule.
Recent studies have highlighted the pharmacological activities of (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate has also shown potential as an antiviral agent. A study conducted by a team at the University of California, Los Angeles (UCLA), revealed that this compound has significant activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes.
The synthetic accessibility of (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized using well-established organic synthesis techniques, making it readily available for further modification and optimization. This ease of synthesis allows researchers to explore a wide range of structural variations to enhance its pharmacological properties.
In terms of safety and toxicity, preliminary studies have indicated that (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are necessary before it can be advanced to clinical trials. These assessments typically include in vitro cytotoxicity studies, animal toxicity tests, and pharmacokinetic evaluations.
The potential applications of (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate extend beyond its direct use as a therapeutic agent. Its unique structural features make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. For example, researchers at the Scripps Research Institute have used this compound as a key intermediate in the synthesis of novel antitumor agents and enzyme inhibitors.
In conclusion, (4-ethoxyphenyl)carbamoylmethyl 3-methylthiophene-2-carboxylate (CAS No. 474376-12-0) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising pharmacological activities and synthetic accessibility, make it an exciting candidate for further exploration and development. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of healthcare and medicine.
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